molecular formula C27H27N3O5 B6517331 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 899782-72-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Cat. No.: B6517331
CAS No.: 899782-72-0
M. Wt: 473.5 g/mol
InChI Key: LKDOPAPDUHZDPG-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₇H₂₇N₃O₅ Molecular Weight: 473.5 g/mol CAS No.: 899782-72-0 Structural Features: This compound combines a tetrahydroquinazolinone core (with 3-methylphenyl and dioxo groups) and a dimethoxyphenethyl acetamide side chain.

Synthesis: The synthesis involves multi-step reactions, starting with the condensation of 3,4-dimethoxybenzaldehyde and anthranilic acid to form the quinazolinone core. Subsequent acylation with 3-methylphenylacetyl chloride under basic conditions yields the final product. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency (yield: ~68–72%) .

Potential Applications:

  • Anticonvulsant activity: Structural analogs (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide) show potent anticonvulsant effects in pentylenetetrazole-induced seizure models, outperforming sodium valproate in preclinical studies .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-18-7-6-8-20(15-18)30-26(32)21-9-4-5-10-22(21)29(27(30)33)17-25(31)28-14-13-19-11-12-23(34-2)24(16-19)35-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDOPAPDUHZDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

N 2 3 4 Dimethoxyphenyl ethyl 2 3 3 methylphenyl 2 4 dioxo 1 2 3 4 tetrahydroquinazolin 1 yl acetamide\text{N 2 3 4 Dimethoxyphenyl ethyl 2 3 3 methylphenyl 2 4 dioxo 1 2 3 4 tetrahydroquinazolin 1 yl acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing their progression and division.

Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls. The mechanism was primarily through the activation of p53 signaling pathways leading to apoptosis .

Antioxidant Activity

The compound exhibits notable antioxidant properties , which contribute to its protective effects against oxidative stress-related diseases.

  • Free Radical Scavenging : It effectively scavenges free radicals and reduces lipid peroxidation.

Research Findings : In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels by approximately 60% in human fibroblast cells exposed to oxidative stress .

The biological activity of this compound is attributed to several molecular interactions:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer metabolism and proliferation.
  • Receptor Modulation : It modulates various receptors associated with cell signaling pathways that regulate growth and survival.

Data Table: Summary of Biological Activities

Activity TypeMechanismEffectiveness (IC50)Reference
AnticancerInduces apoptosis50 µM
AntioxidantScavenges free radicals20 µM
Enzyme InhibitionInhibits metabolic enzymesVaries by enzyme

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile with low cytotoxicity in normal cell lines. Further studies are required to fully elucidate its safety parameters and therapeutic window.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity/Applications Reference
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide Lacks tetrahydroquinazolinone core; simpler acetamide structure. Limited bioactivity; used as a synthetic intermediate.
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Chlorophenyl substituent instead of 3-methylphenyl; no dimethoxyphenethyl group. Strong anticonvulsant activity (100% protection in PTZ-induced seizures in mice).
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide Tetrazole ring replaces quinazolinone; methyl substitution on tetrazole. Enhanced metabolic stability; explored for cardiovascular applications.
2-(4-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methylpropyl)acetamide Methylpropyl group instead of dimethoxyphenethyl chain. Antimicrobial properties; targets bacterial efflux pumps.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide Symmetric dimethoxyphenyl groups; no heterocyclic core. Dopamine receptor modulation; studied for neurological disorders.

Key Findings:

Impact of the Quinazolinone Core: The tetrahydroquinazolinone core in the target compound is critical for its anticonvulsant and enzyme-inhibitory activities. Analogs lacking this core (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) show markedly reduced efficacy .

Role of the Dimethoxyphenethyl Group :

  • The 3,4-dimethoxyphenethyl side chain increases lipophilicity (logP ≈ 3.2), favoring CNS penetration. Compounds with simpler alkyl chains (e.g., methylpropyl) exhibit reduced bioavailability .
  • Symmetric dimethoxyphenyl analogs (e.g., N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide) prioritize receptor binding over metabolic stability .

For example:

  • Anticonvulsant activity : Comparable to N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide but with fewer off-target effects due to optimized substituents .

Table 2: Comparative Pharmacokinetic Data (Theoretical Estimates)

Parameter Target Compound N-[(2,4-dichlorophenyl)methyl] Analog Tetrazole-Based Analog
logP 3.2 2.9 2.5
Water Solubility (mg/mL) 0.08 0.12 0.15
Plasma Protein Binding (%) 92 88 85
Half-life (h) 6.5 5.8 4.2

Data derived from QSAR models and structural analogs .

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